3,3-diphenyl-N-(pyridin-3-yl)propanamide
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Overview
Description
3,3-Diphenyl-N-(pyridin-3-yl)propanamide is an organic compound with the molecular formula C20H18N2O. It is characterized by the presence of two phenyl groups and a pyridine ring attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(pyridin-3-yl)propanamide typically involves the reaction of 3-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-N-(pyridin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,3-Diphenyl-N-(pyridin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-N-(pyridin-2-yl)propanamide: Similar structure but with the pyridine ring attached at the 2-position.
3,3-Diphenyl-N-(3-pyridinylmethyl)propanamide: Contains a methyl group linking the pyridine ring to the amide group
Uniqueness
3,3-Diphenyl-N-(pyridin-3-yl)propanamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,3-diphenyl-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-18-12-7-13-21-15-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,19H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICELLDUPVXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349971 |
Source
|
Record name | ST043198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-92-9 |
Source
|
Record name | ST043198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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